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Peptide-T: An Experimental HIV Treatment Under
Scrutiny
An analysis of Phase I and II clinical trial data for Peptide-T reveals a complex profile of a

compound that showed early promise in mitigating neurological complications of HIV but

ultimately failed to demonstrate significant efficacy in larger controlled trials. This guide

provides a detailed comparison of Peptide-T's performance against placebo and the standard

of care at the time, supported by available experimental data.

Peptide-T, an octapeptide analogue of a naturally occurring peptide, emerged in the late 1980s

and 1990s as a novel therapeutic candidate for HIV infection. Its proposed mechanism of

action centered on blocking the entry of the HIV virus into host cells by acting as an antagonist

to the CCR5 receptor, a critical co-receptor for viral entry. This mechanism positioned it as a

potential agent to not only reduce viral load but also to alleviate the neurological complications

associated with HIV, such as cognitive impairment and painful peripheral neuropathy.

Performance in Clinical Trials: A Mixed Picture
Clinical evaluation of Peptide-T progressed through Phase I and II trials, primarily focusing on

its safety and efficacy in treating HIV-associated cognitive impairment and painful distal

neuropathy. While early, smaller studies suggested potential benefits, larger, more rigorous

trials yielded less convincing results.
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Phase I Trials: Early Signals of Potential
An extended Phase I open-label trial investigated the effects of intravenously administered d-

ala-Peptide-T-amide (a more stable form of Peptide-T) in 14 patients with AIDS and AIDS-

Related Complex (ARC).[1] The study reported minimal toxicity and noted improvements in

cognitive and neuromotor function in patients with moderate neuropsychological impairment

when compared to control subjects.[1] Additionally, some patients experienced constitutional

benefits, including an average weight gain of 2 kg and a reported improved sense of well-

being.[1] However, the trial found no significant changes in immunologic function or antiviral

activity.[1]

Another Phase I trial focused on the safety, toxicity, and pharmacokinetics of intranasal

Peptide-T in 30 patients with AIDS or ARC. This study aimed to gather preliminary information

on the drug's ability to affect the central nervous system.

A separate dose-finding study in nine intravenous drug users with early AIDS dementia

suggested a potential dose-dependent effect, with four out of five patients on a high dose (15

mg/day) showing improved neuropsychological performance compared to those on a lower

dose (1.5 mg/day).[2]

Phase II Trials: Challenges in Demonstrating Efficacy
The promising signals from Phase I led to larger, placebo-controlled Phase II trials to more

definitively assess the efficacy of Peptide-T.

A significant three-site, double-blind, placebo-controlled trial evaluated intranasal Peptide-T (2

mg, three times a day for six months) for HIV-associated cognitive impairment in over 200

participants.[3] The primary outcome, a global neuropsychological score, did not show a

statistically significant difference between the Peptide-T and placebo groups.[3] However,

subgroup analyses hinted at a potential benefit for patients with more severe cognitive

impairment at baseline (global deficit score ≥ 0.5) and those with higher CD4+ cell counts

(above 200 cells/μL).[3] In patients with more severe impairment, those treated with Peptide-T
were more likely to show overall cognitive improvement, while those on placebo were more

likely to deteriorate (P = .02).[3]

In a separate multicenter, double-blind, randomized study, intranasal Peptide-T (6 mg/day for

12 weeks) was evaluated for the treatment of painful distal symmetrical polyneuropathy
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associated with AIDS.[4] The trial, involving 81 evaluable subjects, found no significant

difference in the change in pain scores between the Peptide-T group and the placebo group (p

= 0.32).[4] Similarly, there were no significant differences in neurological examination results,

nerve conduction studies, or CD4 lymphocyte counts between the two groups.[4]

Comparison with Alternatives
The clinical trials of Peptide-T were conducted during a transformative period in HIV treatment

with the advent of Highly Active Antiretroviral Therapy (HAART) in the mid-1990s. HAART,

typically a combination of two nucleoside reverse transcriptase inhibitors (NRTIs) and a

protease inhibitor or a non-nucleoside reverse transcriptase inhibitor (NNRTI), became the

standard of care and dramatically improved prognosis and reduced the incidence of severe

HIV-associated dementia.[5][6]

The primary comparator in the major Peptide-T trials was a placebo. There is a lack of head-

to-head clinical trial data directly comparing Peptide-T with the components of HAART for

neurological indications. However, the established efficacy of HAART in controlling viral

replication and, consequently, improving neurological outcomes provides a critical benchmark

against which the modest and often non-significant effects of Peptide-T must be viewed. For

painful HIV-related neuropathy, various symptomatic treatments were and continue to be used,

including antidepressants and anticonvulsants, though with varying degrees of success.

Quantitative Data Summary
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Experimental Protocols
Key Methodologies from Clinical Trials
Phase II Trial for HIV-Associated Cognitive Impairment:

Study Design: A 3-site, double-blind, placebo-controlled trial.

Intervention: Intranasal administration of Peptide-T at a dosage of 2 mg three times a day

for 6 months.

Participants: HIV-seropositive individuals with evidence of cognitive deficits identified by a

screening test battery. Concomitant antiretroviral therapy was permitted.

Primary Outcome Assessment: A comprehensive neuropsychological battery yielding 23

scores was administered at baseline and at the end of the study. The primary outcome was a

global neuropsychological score derived from these standardized scores. The specific tests

within the battery included assessments of various cognitive domains. While a complete list

is not readily available in all publications, neuropsychological batteries for HIV at the time

typically included tests of verbal and visual memory (e.g., WHO/UCLA Auditory Verbal

Learning Test), attention and processing speed (e.g., Trail Making Test), and executive

function.[7][8]
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Phase II Trial for Painful Distal Neuropathy:

Study Design: A multicentered, double-blind, randomized study.

Intervention: Intranasal administration of Peptide-T at a dosage of 6 mg/day for 12 weeks.

Participants: Patients with AIDS and painful distal symmetrical polyneuropathy.

Primary Outcome Assessment: The primary outcome was the change in the modified

Gracely pain score. The Gracely pain scale is a tool that assesses both the intensity and

unpleasantness of pain. The specific modifications used in this trial are not detailed in the

available abstracts.

Secondary Outcome Assessments: Included neurological examinations, neuropsychological

and electrophysiological studies, global evaluation, and CD4 lymphocyte counts.[4]

Visualizing the Mechanism and Workflow
To better understand the context of Peptide-T's development and evaluation, the following

diagrams illustrate its proposed mechanism of action and a typical clinical trial workflow.
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Caption: Proposed mechanism of action for Peptide-T as a CCR5 antagonist to block HIV

entry.
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Click to download full resolution via product page

Caption: A generalized workflow for the Phase II clinical trials of Peptide-T.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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